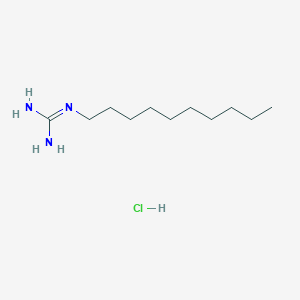

Decylguanidine monohydrochloride

Übersicht

Beschreibung

Decylguanidine monohydrochloride is a cationic surfactant known for its antimicrobial properties. It is commonly used in various industrial applications, including water treatment, polymer emulsions, and detergents . This compound is effective against a wide range of microorganisms, making it a valuable ingredient in products designed to control microbial growth.

Vorbereitungsmethoden

The synthesis of decylguanidine monohydrochloride typically involves the reaction of decylamine with cyanamide, followed by hydrochloric acid treatment to form the monohydrochloride salt . This process can be carried out under mild conditions, making it suitable for large-scale industrial production. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature.

Analyse Chemischer Reaktionen

Decylguanidine monohydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.

Complex Formation: It forms complexes with anionic detergents and organic solutes, which are then removed from water.

Wissenschaftliche Forschungsanwendungen

Decylguanidine monohydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a surfactant in the synthesis of nanoparticles.

Biology: This compound is studied for its antimicrobial properties and its ability to disrupt biofilms.

Medicine: Research is ongoing to explore its potential as an antimicrobial agent in medical applications.

Wirkmechanismus

The antimicrobial action of decylguanidine monohydrochloride is primarily due to its ability to disrupt microbial cell membranes. As a cationic surfactant, it interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death . This compound is effective against both planktonic bacteria and biofilms, making it a versatile antimicrobial agent.

Vergleich Mit ähnlichen Verbindungen

Decylguanidine monohydrochloride is similar to other guanidine-based compounds such as dodecylguanidine hydrochloride and diphenylguanidine. it is unique in its specific antimicrobial properties and its effectiveness in various industrial applications . Other similar compounds include:

Dodecylguanidine hydrochloride: Known for its use in water treatment and as a biocide.

Diphenylguanidine: Used as a complexing agent and in the vulcanization of rubber.

Biologische Aktivität

Decylguanidine monohydrochloride, also known as dodecylguanidine hydrochloride (DGH), is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial applications. This article explores the biological activity of DGH, focusing on its mechanisms of action, toxicity profiles, and potential applications.

DGH exhibits antimicrobial properties primarily through its interaction with microbial cell membranes. The guanidine group in DGH allows it to disrupt phospholipid bilayers, leading to increased permeability and eventual cell lysis. This mechanism is effective against a variety of microorganisms, including bacteria and fungi.

Antimicrobial Activity

- Bacterial Inhibition : DGH has been shown to be effective against both aerobic and anaerobic bacteria. Its cationic nature facilitates binding to negatively charged bacterial membranes, resulting in cell death .

- Biofilm Disruption : DGH can also disrupt biofilms, which are clusters of microorganisms adhering to surfaces. This property is particularly valuable in industrial applications where biofilm formation can lead to equipment fouling and reduced efficiency .

Toxicity Profiles

Understanding the toxicity of DGH is crucial for its safe application. Studies have evaluated the acute and chronic toxicity of this compound in various models.

Acute Toxicity

- Oral Toxicity : The LD50 (lethal dose for 50% of the test population) for DGH in rats is reported to be moderate, indicating that while it poses some risk upon ingestion, it is not classified as highly toxic .

- Inhalation Toxicity : DGH shows high toxicity when inhaled, with significant pulmonary effects observed in animal studies. Concentration-dependent increases in inflammatory markers were noted in bronchoalveolar lavage fluid (BALF) following exposure .

Chronic Toxicity

Long-term studies are necessary to fully understand the chronic effects of DGH exposure. Current data suggest that repeated exposure may lead to cumulative toxicity, particularly affecting respiratory health .

Research Findings

Recent studies have provided insights into the biological activity and safety profile of DGH:

- In Vitro Studies : Cytotoxicity assays using A549 lung epithelial cells indicated that DGH significantly reduces cell viability in a dose-dependent manner, with an IC50 value lower than many other guanidine derivatives .

- In Vivo Studies : Animal studies demonstrated notable pulmonary toxicity upon inhalation exposure, characterized by increased levels of total protein and lactate dehydrogenase (LDH) in BALF, indicating lung injury .

Case Studies

Several case studies highlight the practical applications of DGH:

- Water Treatment : DGH is utilized as a biocide in industrial water systems, effectively controlling microbial growth in cooling towers and sewage treatment plants. Its ability to prevent biofilm formation enhances system efficiency and longevity .

- Antifouling Agents : Research has explored the use of DGH in coatings designed to prevent biofouling on marine vessels. Its release from coatings has shown promising results in reducing barnacle settlement under laboratory conditions .

Data Table

| Parameter | Value |

|---|---|

| Chemical Name | Dothis compound (DGH) |

| CAS Number | 13590-97-1 |

| LD50 (Oral, Rat) | Moderate (exact value varies) |

| LC50 (Inhalation, Rat) | Highly toxic after short-term exposure |

| Antimicrobial Spectrum | Broad (effective against bacteria & fungi) |

| Applications | Water treatment, antifouling coatings |

Eigenschaften

IUPAC Name |

2-decylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N3.ClH/c1-2-3-4-5-6-7-8-9-10-14-11(12)13;/h2-10H2,1H3,(H4,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFVVVNZWWXTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172610 | |

| Record name | Decylguanidine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19097-97-3 | |

| Record name | Guanidine, N-decyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19097-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decylguanidine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019097973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decylguanidine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decylguanidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.